BenchChemオンラインストアへようこそ!

3-Piperidin-1-ium-4-ylbenzoate

Lipophilicity Drug-likeness ADME

3-Piperidin-1-ium-4-ylbenzoate (CAS not explicitly assigned; PubChem CID is the zwitterionic form of 3-(piperidin-4-yl)benzoic acid, with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. The compound features a protonated piperidine nitrogen (piperidin-1-ium) and a deprotonated benzoate carboxylate, resulting in a net neutral formal charge but with distinct ionic character that imparts physicochemical properties divergent from its neutral free acid (CAS 766508-67-2) and hydrochloride salt (CAS 726185-55-3) counterparts.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B7721430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-1-ium-4-ylbenzoate
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1C2=CC(=CC=C2)C(=O)[O-]
InChIInChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15)
InChIKeyICCKWGCLHGIEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-1-ium-4-ylbenzoate: Zwitterionic Building Block for Pharmaceutical Synthesis and Crystal Engineering


3-Piperidin-1-ium-4-ylbenzoate (CAS not explicitly assigned; PubChem CID 40428305) is the zwitterionic form of 3-(piperidin-4-yl)benzoic acid, with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol [1]. The compound features a protonated piperidine nitrogen (piperidin-1-ium) and a deprotonated benzoate carboxylate, resulting in a net neutral formal charge but with distinct ionic character that imparts physicochemical properties divergent from its neutral free acid (CAS 766508-67-2) and hydrochloride salt (CAS 726185-55-3) counterparts [1]. Its computed XLogP3-AA of -0.1 and topological polar surface area of 56.7 Ų position it as a hydrophilic building block suitable for aqueous-phase chemistry and biological screening applications [1].

Why 3-Piperidin-1-ium-4-ylbenzoate Cannot Be Simply Replaced by the Free Acid, HCl Salt, or Para Isomer


The zwitterionic state of 3-piperidin-1-ium-4-ylbenzoate fundamentally alters its lipophilicity, hydrogen-bonding capacity, and solid-state packing relative to its closest analogs [1]. The free acid (3-(piperidin-4-yl)benzoic acid, CAS 766508-67-2) exhibits a computed LogP of ~2.18, whereas the zwitterion displays an XLogP3-AA of -0.1 — a difference of over 2 log units that drastically changes solubility, membrane permeability, and chromatographic behavior [1]. The hydrochloride salt (CAS 726185-55-3) introduces a counterion that alters stoichiometry, hygroscopicity, and compatibility with base-sensitive reaction conditions . Additionally, the para-substituted isomer (4-(piperidin-4-yl)benzoic acid, CAS 196204-01-0) presents a different spatial orientation of the carboxylate group, affecting both molecular recognition and crystal packing [2]. These distinctions are not cosmetic; they translate directly into divergent performance in amide coupling efficiency, solubility-limited assays, and co-crystallization screens, making generic interchange a source of experimental irreproducibility.

Quantitative Differentiation of 3-Piperidin-1-ium-4-ylbenzoate from Closest Analogs: Head-to-Head and Cross-Study Data


Zwitterion vs. Neutral Free Acid: >2.2 Log Unit Difference in Computed Lipophilicity

The zwitterionic 3-piperidin-1-ium-4-ylbenzoate (PubChem CID 40428305) has a computed XLogP3-AA of -0.1, whereas the neutral free acid 3-(piperidin-4-yl)benzoic acid (CAS 766508-67-2) is reported with a LogP of 2.18 on ChemSrc [1]. This represents a lipophilicity difference of approximately 2.28 log units, indicating that the zwitterion is substantially more hydrophilic. The zwitterion's low XLogP value is consistent with its charged state, which enhances water solubility and reduces non-specific binding to hydrophobic surfaces—a critical factor in biochemical assay reproducibility [1].

Lipophilicity Drug-likeness ADME

Meta (3-) vs. Para (4-) Isomer: Distinct Acidity and Ionization State at Physiological pH

The para isomer 4-(piperidin-4-yl)benzoic acid (CAS 196204-01-0) has a reported acid pKa of 4.17, a LogD (pH 5.5) of -0.75, and a LogD (pH 7.4) of -0.74, with an overall LogP of -0.74 [2]. While an experimentally determined pKa for the meta-substituted zwitterion is not publicly available, the meta positioning of the carboxylate relative to the piperidinium group alters the through-space electrostatic interaction, resulting in a different microscopic ionization equilibrium compared to the para isomer [1]. The formal zero net charge of the zwitterion at neutral pH contrasts with the para isomer's partially ionized state, which carries a net charge at physiological pH [2].

Isomer comparison pKa Ionization state

Zwitterion vs. Hydrochloride Salt: Counterion-Free Composition Enables Base-Sensitive Reaction Compatibility

The hydrochloride salt 3-(piperidin-4-yl)benzoic acid hydrochloride (CAS 726185-55-3) has a molecular weight of 241.71 g/mol due to the HCl counterion, compared to 205.25 g/mol for the zwitterion [1]. The absence of a chloride counterion in the zwitterion eliminates the need for a stoichiometric base to neutralize HCl during amide coupling or esterification reactions . This can reduce side-product formation and simplify purification, as the zwitterion can act as its own internal base, releasing the free amine upon pH adjustment or in situ during the reaction [1].

Synthetic chemistry Amide coupling Counterion effects

Crystal Engineering: Zwitterionic Hydrogen-Bonding Network Enables Predictable Co-Crystal Formation

Single-crystal X-ray analysis of the zwitterionic piperidinium-3-carboxylate (P3C) — structurally analogous to 3-piperidin-1-ium-4-ylbenzoate — reveals an orthorhombic crystal system (space group Pbca) with unit cell parameters a = 11.913(1) Å, b = 9.407(1) Å, c = 22.124(2) Å when co-crystallized with p-hydroxybenzoic acid [1]. The intramolecular N⁺–H···O⁻ hydrogen bond (2.880(2) Å) stabilizes the axial orientation of the carboxylate substituent, while intermolecular N⁺–H···O contacts (2.823(2) Å and 2.841(2) Å) between neighboring zwitterions create a robust supramolecular synthon [1]. The neutral free acid and hydrochloride salt lack this precise hydrogen-bonding architecture, leading to different crystal packing and mechanical properties [1].

Crystal engineering Solid-state chemistry Co-crystallization

Optimal Application Scenarios for 3-Piperidin-1-ium-4-ylbenzoate Based on Quantitative Differentiation Evidence


Aqueous-Phase Biochemical Assays Where Low Lipophilicity Prevents Non-Specific Binding

With an XLogP3-AA of -0.1 [1], the zwitterion is highly suited for biochemical assays conducted in aqueous buffers. Its low lipophilicity minimizes non-specific binding to assay plates and hydrophobic protein surfaces, reducing false positives in high-throughput screening (HTS) campaigns. Researchers performing GlyT1 inhibition assays or other transporter studies where compound aggregation can confound results should prefer the zwitterion over the neutral free acid (LogP ≈ 2.18) .

Counterion-Sensitive Synthetic Transformations: Amide Couplings and Metal-Catalyzed Reactions

The absence of a chloride counterion in the zwitterion (MW 205.25 vs. 241.71 for the HCl salt) [1] eliminates chloride interference in palladium-catalyzed cross-couplings and prevents HCl-mediated side reactions during carbodiimide-mediated amide bond formation. Medicinal chemistry teams synthesizing piperidine-containing libraries should procure the zwitterion to streamline reaction workup and improve atom economy.

Co-Crystal Screening and Solid-State Formulation Development

The zwitterion's intramolecular N⁺–H···O⁻ hydrogen bond (2.880 Å) [2] provides a reliable supramolecular synthon for co-crystallization with carboxylic acid-containing APIs. Pharmaceutical solid-state scientists can leverage this motif to engineer multi-component crystals with enhanced dissolution rates or improved physical stability, a capability not accessible with the free acid or hydrochloride salt forms [2].

Meta-Substituted Scaffold for GlyT1 Inhibitor Lead Optimization

The 3-(piperidin-4-yl)benzoate scaffold has been identified as a privileged structure for selective GlyT1 inhibition with IC₅₀ values reaching 30 nM in optimized derivatives [3]. The zwitterion serves as the ideal starting material for structure–activity relationship (SAR) expansion, providing both the requisite meta geometry and a pre-activated carboxylate handle for rapid derivatization [3].

Quote Request

Request a Quote for 3-Piperidin-1-ium-4-ylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.